5-[4-(Propylsulfonylamino)piperidine-1-carbonyl]furan-2-carboxylic acid
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Overview
Description
5-[4-(Propylsulfonylamino)piperidine-1-carbonyl]furan-2-carboxylic acid is a complex organic compound that features a piperidine ring, a furan ring, and a propylsulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Propylsulfonylamino)piperidine-1-carbonyl]furan-2-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the propylsulfonylamino group. The furan ring is then attached through a series of condensation and cyclization reactions. The final product is obtained after purification steps such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Propylsulfonylamino)piperidine-1-carbonyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the piperidine or furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
5-[4-(Propylsulfonylamino)piperidine-1-carbonyl]furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: Its derivatives may have pharmacological activities, making it a candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-[4-(Propylsulfonylamino)piperidine-1-carbonyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and furan derivatives, such as:
- Piperidine-4-carboxylic acid
- Furan-2-carboxylic acid
- Propylsulfonylamino derivatives
Uniqueness
What sets 5-[4-(Propylsulfonylamino)piperidine-1-carbonyl]furan-2-carboxylic acid apart is the combination of its functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-[4-(propylsulfonylamino)piperidine-1-carbonyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6S/c1-2-9-23(20,21)15-10-5-7-16(8-6-10)13(17)11-3-4-12(22-11)14(18)19/h3-4,10,15H,2,5-9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFBNDFYLCGDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CCN(CC1)C(=O)C2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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